2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}cyclohexanecarboxylic acid
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Overview
Description
2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}cyclohexanecarboxylic acid is a complex organic compound with a molecular formula of C20H26N2O5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps, including the formation of the benzodioxole group, the piperazine ring, and the cyclohexane carboxylic acid moiety. One common synthetic route involves the following steps:
Formation of Benzodioxole Group: The benzodioxole group can be synthesized by reacting catechol with formaldehyde in the presence of an acid catalyst.
Formation of Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol in the presence of a dehydrating agent.
Coupling Reactions: The benzodioxole group and the piperazine ring are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Formation of Cyclohexane Carboxylic Acid Moiety: The cyclohexane carboxylic acid moiety can be introduced through a Friedel-Crafts acylation reaction using cyclohexanecarboxylic acid chloride and an aluminum chloride catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzodioxole group may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the cyclohexane carboxylic acid moiety may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}cyclohexanecarboxylic acid methyl ester
- This compound ethyl ester
Uniqueness
Compared to similar compounds, this compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5/c23-19(15-3-1-2-4-16(15)20(24)25)22-9-7-21(8-10-22)12-14-5-6-17-18(11-14)27-13-26-17/h5-6,11,15-16H,1-4,7-10,12-13H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHECOESRCLEZGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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